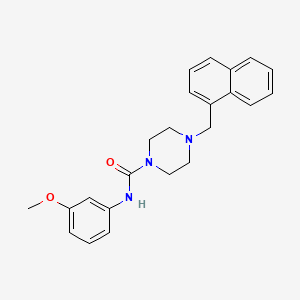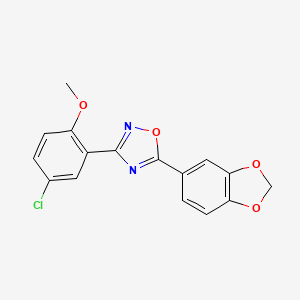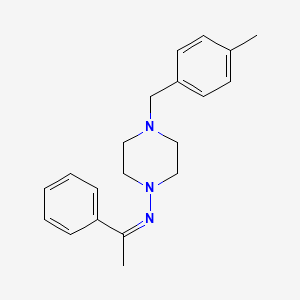
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is not yet fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to act as a partial agonist at the 5-HT1A receptor and a potent antagonist at the 5-HT2A receptor, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various scientific research studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain, as well as reduce anxiety-like behavior in animal models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized chemical structure. However, it also has some limitations, including its relatively high cost and limited availability in some regions.
Orientations Futures
There are several possible future directions for the scientific research on N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide. These include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases and conditions. Additionally, there is a need for more research on the safety and toxicity of this compound, as well as its long-term effects on human health.
In conclusion, this compound is a promising compound that has shown significant potential for therapeutic applications in various scientific research studies. Its anti-inflammatory, analgesic, and anxiolytic properties make it a promising candidate for the treatment of various diseases and conditions. However, further research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Méthodes De Synthèse
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 1-naphthylmethylamine, followed by cyclization with piperazine and subsequent carboxylation. This method has been optimized for high yield and purity, making it a reliable source of this compound for scientific research.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases and conditions.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-21-10-5-9-20(16-21)24-23(27)26-14-12-25(13-15-26)17-19-8-4-7-18-6-2-3-11-22(18)19/h2-11,16H,12-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGKIWDHZNCVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5436766.png)
![2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5436770.png)
![ethyl 2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5436772.png)
![7-(4-chlorophenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5436775.png)
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5436781.png)
![1-benzyl-4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine oxalate](/img/structure/B5436792.png)
![{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5436795.png)
![2-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-imidazol-2-yl}-6-methylpyridine](/img/structure/B5436802.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5436820.png)

![N-(2,3-dichlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436838.png)

![N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5436869.png)